N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the fluorophenoxy group, and the attachment of the pyridin-2-ylmethyl group. Common synthetic routes may include:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: This step may involve nucleophilic substitution reactions using fluorophenol and suitable leaving groups.
Attachment of the Pyridin-2-ylmethyl Group: This can be accomplished through alkylation reactions using pyridine derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential therapeutic applications, such as in drug discovery and development.
Industry: Use in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired therapeutic effects. The pathways involved could include inhibition or activation of signaling cascades, modulation of gene expression, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)acetamide: Lacks the pyridin-2-ylmethyl group.
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide: Contains a chlorophenoxy group instead of a fluorophenoxy group.
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide: Contains a pyridin-3-ylmethyl group instead of a pyridin-2-ylmethyl group.
Uniqueness
The uniqueness of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S/c1-14-16(23)9-10-19-21(14)26-22(30-19)27(12-15-6-4-5-11-25-15)20(28)13-29-18-8-3-2-7-17(18)24/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFINDXAJVHJVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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